3-((4-Methylbenzyl)sulfonyl)azetidine
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Overview
Description
3-((4-Methylbenzyl)sulfonyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . The presence of the 4-methylbenzylsulfonyl group in this compound adds further functional diversity, making it a valuable molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylbenzyl)sulfonyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the 4-methylbenzylsulfonyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury(II) sulfate in the presence of sulfuric acid can yield a hydroxy-trans-enal, which upon chemoselective reduction, forms the desired azetidine .
Industrial Production Methods
Industrial production of azetidines, including this compound, often relies on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic processes and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylbenzyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
3-((4-Methylbenzyl)sulfonyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((4-Methylbenzyl)sulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The ring strain of the azetidine moiety plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle with similar ring strain but lacking the sulfonyl group.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different stability.
Uniqueness
The combination of the azetidine ring and the sulfonyl group makes it a versatile compound with distinct reactivity and stability compared to its analogues .
Properties
Molecular Formula |
C11H15NO2S |
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Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfonyl]azetidine |
InChI |
InChI=1S/C11H15NO2S/c1-9-2-4-10(5-3-9)8-15(13,14)11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
GCMZVEWPGISWOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2CNC2 |
Origin of Product |
United States |
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